

"Octan-2-yl carbonochloridate" synthesis and characterization

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Compound of Interest

Compound Name: Octan-2-yl carbonochloridate

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An In-depth Technical Guide to the Synthesis and Characterization of **Octan-2-yl Carbonochloridate**

This technical guide provides a comprehensive overview of the synthesis and characterization of **Octan-2-yl carbonochloridate**, a versatile reagent in organic synthesis. The document is intended for researchers, scientists, and professionals in the field of drug development and fine chemical manufacturing.

Introduction

Octan-2-yl carbonochloridate, also known as 2-octyl chloroformate, is an important chemical intermediate. Its bifunctional nature, possessing both a reactive chloroformate group and a secondary octyl chain, makes it a valuable building block for the introduction of the 2-octyloxycarbonyl moiety in the synthesis of various organic molecules, including pharmaceuticals and agrochemicals. The synthesis of this compound is typically achieved by the reaction of 2-octanol with a phosgene equivalent, such as triphosgene, which offers a safer alternative to the highly toxic phosgene gas.

Physicochemical Properties

A summary of the key physicochemical properties of **Octan-2-yl carbonochloridate** is presented in Table 1.

Table 1: Physicochemical Properties of **Octan-2-yl Carbonochloridate**

| Property | Value | Reference |
|-------------------|---|-----------|
| Molecular Formula | C ₉ H ₁₇ ClO ₂ | [1][2] |
| Molecular Weight | 192.68 g/mol | [1][2] |
| CAS Number | 15586-11-5 | [1][2] |
| Appearance | Colorless liquid (predicted) | |
| Boiling Point | 211 °C at 760 mmHg | [3] |
| Density | 1.003 g/cm ³ | [3] |

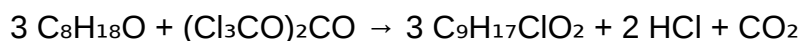
Synthesis of Octan-2-yl Carbonochloridate

The synthesis of **Octan-2-yl carbonochloridate** can be effectively carried out by the reaction of 2-octanol with triphosgene in the presence of a base, such as pyridine, to neutralize the hydrogen chloride byproduct.[4][5] This method avoids the direct handling of hazardous phosgene gas.

Experimental Protocol

A detailed experimental protocol for the synthesis of **Octan-2-yl carbonochloridate** is provided below. This protocol is based on established methods for the synthesis of secondary alkyl chloroformates using triphosgene.[5][6]

Reaction Scheme:



Materials and Reagents:

- 2-Octanol
- Triphosgene (Bis(trichloromethyl) carbonate)
- Pyridine (anhydrous)
- Dichloromethane (anhydrous)

- Saturated aqueous sodium bicarbonate solution
- Anhydrous magnesium sulfate
- Celite

Equipment:

- Three-necked round-bottom flask
- Dropping funnel
- Magnetic stirrer
- Ice bath
- Rotary evaporator
- Standard glassware for extraction and filtration
- Vacuum distillation apparatus

Procedure:

- **Reaction Setup:** A three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with a solution of 2-octanol in anhydrous dichloromethane.
- **Cooling:** The flask is cooled to 0 °C in an ice bath.
- **Addition of Triphosgene:** A solution of triphosgene in anhydrous dichloromethane is added dropwise to the stirred solution of 2-octanol.
- **Addition of Pyridine:** A solution of anhydrous pyridine in anhydrous dichloromethane is then added dropwise to the reaction mixture, maintaining the temperature at 0 °C.
- **Reaction:** The reaction mixture is stirred at 0 °C for a specified time and then allowed to warm to room temperature while stirring is continued. The progress of the reaction can be

monitored by thin-layer chromatography (TLC).

- **Work-up:** Upon completion, the reaction mixture is quenched by the slow addition of water. The organic layer is separated, washed successively with saturated aqueous sodium bicarbonate solution and brine.
- **Drying and Filtration:** The organic layer is dried over anhydrous magnesium sulfate, filtered through a pad of Celite, and the solvent is removed under reduced pressure using a rotary evaporator.
- **Purification:** The crude product is purified by vacuum distillation to yield pure **Octan-2-yl carbonochloridate**.

Table 2: Representative Reaction Parameters for the Synthesis of **Octan-2-yl Carbonochloridate**

| Parameter | Value |
|--|--------------------------|
| Stoichiometry (2-Octanol : Triphosgene : Pyridine) | 3 : 1.1 : 3.3 |
| Solvent | Dichloromethane |
| Reaction Temperature | 0 °C to room temperature |
| Reaction Time | 2-4 hours |
| Purification Method | Vacuum Distillation |

Synthesis Workflow Diagram



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Caption: Experimental workflow for the synthesis of **Octan-2-yl carbonochloridate**.

Characterization

The structure and purity of the synthesized **Octan-2-yl carbonochloridate** are confirmed using various analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy.

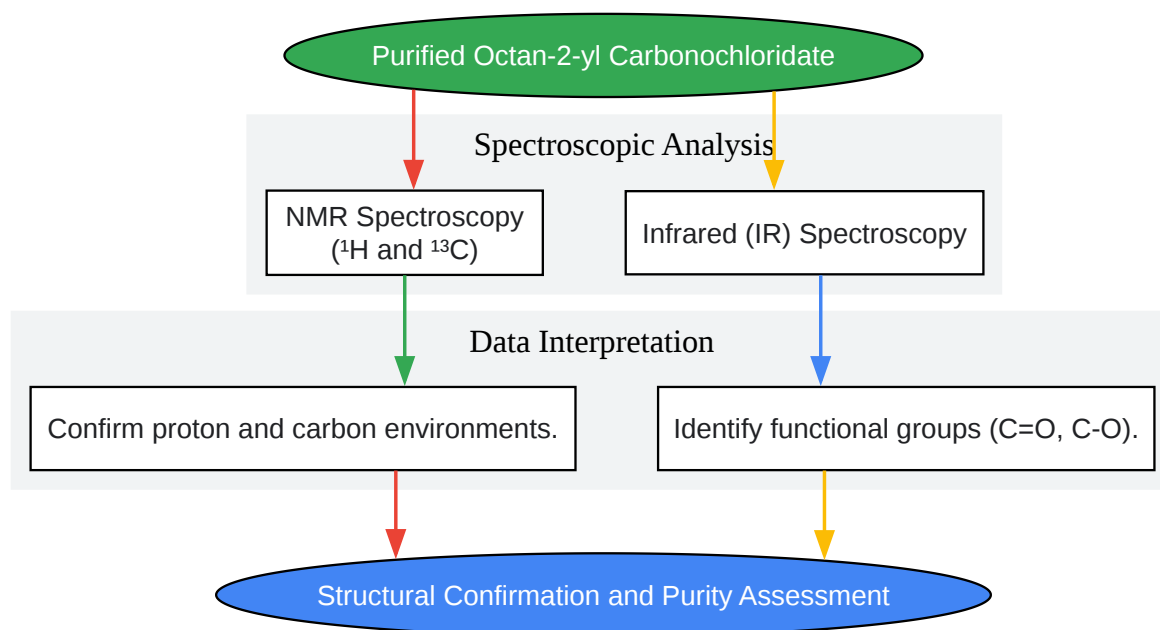
Representative Spectral Data

While specific spectral data for **Octan-2-yl carbonochloridate** is not readily available in the searched literature, representative data for similar secondary alkyl chloroformates can be used for comparison and identification.

Table 3: Representative Spectroscopic Data for the Characterization of a Secondary Alkyl Chloroformate

| Technique | Expected Chemical Shifts / Absorption Bands |
|---------------------|--|
| ^1H NMR | δ 4.8-5.2 (m, 1H, -CH-O-), 1.5-1.8 (m, 2H, -CH ₂ -), 1.2-1.5 (m, 8H, -(CH ₂) ₄ -), 1.2-1.4 (d, 3H, -CH ₃), 0.8-1.0 (t, 3H, -CH ₃) |
| ^{13}C NMR | δ 150-155 (C=O), 75-85 (-CH-O-), 30-40 (-CH ₂ -), 20-30 (-CH ₂ -), 10-20 (-CH ₃) |
| IR (neat) | 2960-2850 cm ⁻¹ (C-H stretch), 1780-1770 cm ⁻¹ (C=O stretch, chloroformate), 1170-1150 cm ⁻¹ (C-O stretch) |

Characterization Workflow Diagram



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Caption: Logical workflow for the characterization of **Octan-2-yl carbonochloridate**.

Safety and Handling

Octan-2-yl carbonochloridate is expected to be a reactive and potentially hazardous compound. Chloroformates are generally corrosive and lachrymatory. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All manipulations should be carried out in a well-ventilated fume hood.

Conclusion

This technical guide outlines a reliable and safe method for the synthesis of **Octan-2-yl carbonochloridate** using triphosgene. The provided experimental protocol and characterization data serve as a valuable resource for chemists involved in organic synthesis. The use of triphosgene as a phosgene substitute significantly enhances the safety of the procedure, making it suitable for laboratory and industrial applications.

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